molecular formula C16H14ClN5S2 B2892688 5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole CAS No. 874777-53-4

5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole

Cat. No.: B2892688
CAS No.: 874777-53-4
M. Wt: 375.89
InChI Key: MAAOHXDWQNIQLF-UHFFFAOYSA-N
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Description

5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C16H14ClN5S2 and its molecular weight is 375.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds combining benzimidazole with triazolo-thiadiazoles and triazolo-thiadiazines have been synthesized, showing promising broad-spectrum anticancer activity. In vitro studies conducted at the National Cancer Institute against the NCI 60 cell line panel revealed significant growth inhibition, particularly in leukemia cell lines, highlighting their potential as lead compounds for developing new anticancer agents (Husain et al., 2013).

Antibacterial and Antifungal Activity

Several benzimidazole derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These compounds were prepared from 2-methylbenzimidazole, indicating their potential in creating effective antimicrobial agents (Tien et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated as corrosion inhibitors for mild steel in acidic environments. Studies using weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques showed that these compounds effectively inhibit corrosion, with their efficiency increasing with concentration (Yadav et al., 2013).

Anti-inflammatory and Immunoregulatory Activity

Research on 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has revealed their potential as immunoregulatory antiinflammatory agents. These compounds have shown activity in rat adjuvant-induced arthritis and mouse oxazolone-induced contact sensitivity assays, suggesting a novel approach to treating inflammation and immune disorders (Bender et al., 1985).

Properties

IUPAC Name

5-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5S2/c1-10-13(22-7-8-23-15(22)18-10)14-19-20-16(21(14)2)24-9-11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAOHXDWQNIQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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